molecular formula C15H20N4O2 B5122638 N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

Cat. No. B5122638
M. Wt: 288.34 g/mol
InChI Key: URITZXWPKPKTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide, also known as MPHP-2201, is a synthetic cannabinoid that has been gaining popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids in the body. MPHP-2201 has been used in scientific research to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.

Mechanism of Action

N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain, inflammation, and immune function. When N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide binds to these receptors, it activates a signaling cascade that leads to the effects of cannabinoids in the body.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce apoptosis in cancer cells, and modulate immune function. N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide in lab experiments is its potent activity at the CB1 and CB2 receptors, which allows for the investigation of the effects of cannabinoids on the body. However, one limitation of using N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is its potential for abuse and addiction, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide. One area of interest is its potential as a treatment for chronic pain and inflammation. Further research is needed to investigate its efficacy and safety in this context. Another area of interest is its potential as an anti-cancer agent, which requires further investigation to determine its mechanisms of action and potential therapeutic applications. Additionally, more research is needed to investigate the long-term effects of N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide on the body, including its potential for addiction and abuse.

Synthesis Methods

N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with 1-methyl-4-piperidone to form the intermediate 4-methyl-1-(4-methylphenyl)-3-piperidinone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide.

Scientific Research Applications

N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been used in scientific research to investigate the effects of cannabinoids on the body. It has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4-methylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-3-5-12(6-4-11)16-14(20)15(21)18-17-13-7-9-19(2)10-8-13/h3-6H,7-10H2,1-2H3,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URITZXWPKPKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide

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